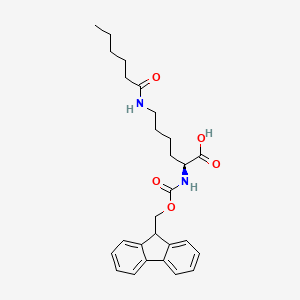

Fmoc-Lys(Hexanoyl)

Description

Significance of Lysine (B10760008) Side-Chain Modifications in Chemical Biology and Peptide Chemistry

The side chain of the amino acid lysine, with its terminal primary amine, is a frequent site for a wide array of post-translational modifications (PTMs). nih.govnih.gov These modifications are fundamental regulatory mechanisms in all domains of life. nih.govfrontiersin.org Lysine's ε-amino group can be modified by the addition of various chemical groups, which in turn regulates critical cellular processes. nih.govnih.govacs.org

Common lysine modifications include acetylation, methylation, ubiquitination, and various other acylations such as propionylation, butyrylation, succinylation, and crotonylation. nih.govbiorxiv.org Such modifications can profoundly impact protein function by altering enzyme activity, protein-protein interactions, protein stability, and subcellular localization. nih.gov For instance, the acetylation of lysine residues neutralizes their positive charge, which can weaken the interaction between histone proteins and negatively charged DNA, thereby influencing gene expression. frontiersin.orgacs.org The ε-amino group of lysine often participates in hydrogen bonding and the formation of salt bridges, contributing to protein stability. wikipedia.org

In chemical biology and peptide chemistry, the ability to replicate these natural modifications or to introduce novel, non-natural alterations is crucial. Synthesizing peptides with specifically modified lysine residues allows researchers to probe the structure-function relationships of proteins, investigate the biological consequences of specific PTMs, and develop new peptide-based therapeutics. The diversity of acyl groups found on lysine residues, derived from molecules involved in carbohydrate and lipid metabolism, highlights the intricate connection between cellular metabolism and protein regulation. nih.gov

Contextualizing Fmoc-Lys(Hexanoyl) as a Specialized Amino Acid Derivative in Advanced Synthetic Methodologies

Fmoc-Lys(Hexanoyl) is a specialized building block designed for use in solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de It is classified as a protected lipoamino acid, specifically engineered to introduce a hexanoyl group—a six-carbon acyl chain—at a precise position within a peptide sequence. iris-biotech.deiris-biotech.de This modification increases the lipophilicity of the resulting peptide, a property that can significantly influence its biological activity, membrane interactions, and metabolic stability.

The utility of Fmoc-Lys(Hexanoyl) lies in its pre-modified nature. The hexanoyl group is already attached to the lysine side chain, while the alpha-amino group is protected by the Fmoc group. This allows for its direct incorporation into a growing peptide chain using standard Fmoc-based SPPS protocols. asm.org By using this derivative, chemists can bypass the often-challenging steps of performing selective chemical modifications on a fully assembled peptide, which can lead to side reactions and purification difficulties. This targeted approach ensures that the hexanoyl group is placed only on the desired lysine residue, providing a homogenous product for biological and pharmacological studies.

The introduction of fatty acyl chains like hexanoyl is a key strategy for mimicking natural lipidation, a PTM that often governs the localization and function of proteins. Therefore, Fmoc-Lys(Hexanoyl) serves as a critical tool for researchers aiming to synthesize lipidated peptides to study their roles in signaling pathways or to enhance the therapeutic properties of peptide-based drugs.

Historical Development and Strategic Utility of Fmoc Chemistry for Unnatural Amino Acid Integration

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was first introduced for peptide synthesis in the 1970s by Carpino and Han. altabioscience.com Since the 1990s, it has become the cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com The strategic advantage of Fmoc chemistry lies in its orthogonality with other protecting groups commonly used in peptide synthesis. nih.govchempep.com The Fmoc group is labile to weak bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the protecting groups on amino acid side chains and the linker attaching the peptide to the solid support are typically acid-labile. nih.govwikipedia.org

This orthogonal protection scheme allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation without disturbing the rest of the molecule. wikipedia.org The mild conditions required for Fmoc group removal are a significant advantage over the older Boc/Benzyl methodology, which relies on repeated use of strong acids that can degrade sensitive sequences. altabioscience.comnih.gov This mildness makes Fmoc SPPS the method of choice for synthesizing complex peptides, including those containing PTMs like glycosylation and phosphorylation, which are often unstable under harsh acidic conditions. nih.gov

The robustness and mild nature of Fmoc chemistry have made it exceptionally well-suited for the incorporation of unnatural amino acids into peptide chains. asm.orgnih.govcpcscientific.com Unnatural amino acids, which are not one of the 20 common proteinogenic amino acids, are used to create peptides with enhanced stability, constrained conformations, or novel functions. cpcscientific.com Fmoc-protected derivatives of these unnatural amino acids, such as Fmoc-Lys(Hexanoyl), can be used in automated peptide synthesizers just like their natural counterparts, allowing for the routine construction of uniquely modified peptides. nih.gov This capability has greatly expanded the scope of peptide science, enabling the creation of advanced biomaterials and therapeutic agents.

Compound Data

Table 1: Physicochemical Properties of Fmoc-L-Lys(Hexanoyl)-OH

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-hexanoyl-L-lysine | iris-biotech.de |

| Synonyms | Fmoc-Lys(Hexanoyl)-OH, Fmoc-L-Lys(Hexanoyl) | iris-biotech.de |

| CAS Number | 2576507-98-5 | iris-biotech.de |

| Molecular Formula | C27H34N2O5 | iris-biotech.de |

| Molecular Weight | 466.57 g/mol | iris-biotech.de |

| Purity | >99% | iris-biotech.de |

| Storage Temperature | 2-8°C | iris-biotech.de |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-hexanoyl-L-lysine | Fmoc-Lys(Hexanoyl) |

| L-lysine | Lysine |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| t-butyloxycarbonyl | Boc |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-16-25(30)28-17-10-9-15-24(26(31)32)29-27(33)34-18-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,23-24H,2-4,9-10,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUILIPXKXFWPT-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc Lys Hexanoyl and Its Bioconjugates

Strategies for ε-N-Hexanoylation within Fmoc-Protected Lysine (B10760008) Frameworks

The targeted hexanoylation of the ε-amino group of lysine, while the α-amino group is protected by the Fmoc moiety, is a critical step in preparing Fmoc-Lys(Hexanoyl)-OH. A primary strategy involves the selective acylation of the more nucleophilic ε-amino group of a suitably protected lysine derivative.

One common approach begins with the protection of the α-amino group of lysine with the Fmoc group. The ε-amino group can then be acylated using hexanoic acid activated as an N-hydroxysuccinimide (NHS) ester or via other activating agents. google.com The reaction's selectivity for the ε-amino group over any other potentially reactive side chains is paramount. While NHS esters are widely used for their reactivity towards primary amines, care must be taken to avoid side reactions, such as the acylation of hydroxyl-containing amino acids like serine, threonine, or tyrosine. researchgate.net In cases where such side reactions occur, treatment with hydroxylamine (B1172632) can selectively hydrolyze the resulting ester bonds. researchgate.net

Another strategy involves starting with lysine where the α-amino and carboxyl groups are temporarily protected, allowing for the selective acylation of the ε-amino group. Following hexanoylation, these temporary protecting groups can be removed, and the standard Fmoc protection can be introduced at the α-amino position.

A summary of common reagents used in the synthesis of acylated lysine derivatives is presented in the table below.

| Reagent Type | Examples | Purpose |

| α-Amino Protecting Group | Fmoc-OSu | Protection of the α-amino group of lysine. |

| Acylating Agent | Hexanoic acid NHS ester | Introduction of the hexanoyl group to the ε-amino group. |

| Coupling Activator | Dicyclohexylcarbodiimide (DCC) | Activation of the carboxyl group of hexanoic acid. |

| Base | Diisopropylethylamine (DIPEA) | Neutralization and catalysis during coupling reactions. |

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Lys(Hexanoyl) Incorporation

Efficient Coupling Conditions and Minimization of Side Reactions

The efficient incorporation of Fmoc-Lys(Hexanoyl)-OH into a growing peptide chain during SPPS is crucial for obtaining high yields of the desired peptide. The choice of coupling reagents and conditions plays a significant role in this process.

Coupling Reagents: A variety of coupling reagents can be employed to facilitate the formation of the peptide bond between the carboxyl group of Fmoc-Lys(Hexanoyl)-OH and the free amino group of the resin-bound peptide. Common choices include aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in the presence of a base such as DIPEA. rsc.org Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) are also effective. rsc.org

Minimization of Side Reactions: Several side reactions can occur during SPPS, potentially leading to impurities and reduced yields. researchgate.net

Racemization: The chiral integrity of the amino acid being coupled must be maintained. The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help suppress racemization.

Incomplete Coupling: The bulky nature of the Fmoc group and the hexanoyl-modified side chain can sometimes hinder coupling efficiency. Double coupling, where the coupling step is repeated, can help drive the reaction to completion. rsc.org

Aspartimide Formation: A common side reaction in Fmoc-based SPPS occurs at aspartic acid residues, leading to the formation of a cyclic aspartimide intermediate. nih.gov This can be minimized by using protecting groups on the aspartic acid side chain that are less prone to this reaction or by carefully controlling the basic conditions during Fmoc deprotection.

Deletion Peptides: Failure to completely remove the Fmoc group in a given cycle can lead to the next amino acid not being coupled, resulting in a peptide sequence missing one amino acid, known as a deletion peptide. osti.gov Using optimized deprotection conditions, such as 20% piperidine (B6355638) in DMF, and monitoring the completion of the deprotection step are crucial. rsc.orgwikipedia.org

The following table summarizes common coupling conditions for SPPS.

| Coupling Reagent | Additive | Base | Typical Reaction Time |

| HBTU/HATU | - | DIPEA | 30-60 minutes |

| DIC | OxymaPure®/HOBt | - | 1-2 hours |

Implementation of Orthogonal Protecting Group Strategies for Selective Derivatization

Orthogonal protecting group strategies are essential for the synthesis of complex peptides where site-specific modifications are required. peptide.com This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent modification of specific amino acid side chains while the rest of the peptide remains protected. peptide.com

For peptides containing Fmoc-Lys(Hexanoyl), it may be desirable to introduce other modifications at different sites. This can be achieved by using other lysine residues protected with orthogonal groups such as:

Boc (tert-butyloxycarbonyl): This acid-labile group is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. thermofisher.com Fmoc-Lys(Boc)-OH is a commonly used derivative for this purpose. peptide.compeptide.com

Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These highly acid-labile groups can be selectively removed on-resin using dilute TFA or other mild acidic conditions, leaving other acid-labile groups like Boc intact. researchgate.netissuu.com This allows for the specific modification of the lysine side chain during the synthesis.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): These protecting groups are stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for Boc removal. They are selectively cleaved using hydrazine (B178648), providing another level of orthogonality. peptide.com However, since hydrazine can also remove Fmoc groups, the N-terminus of the peptide is typically protected with a Boc group before Dde or ivDde removal. peptide.com Recent developments have shown that a combination of hydroxylamine hydrochloride and imidazole (B134444) can selectively remove Dde in the presence of Fmoc. peptide.comresearchgate.net

The table below outlines the cleavage conditions for common orthogonal protecting groups used with Fmoc-Lys(Hexanoyl).

| Protecting Group | Cleavage Reagent | Orthogonality to Fmoc |

| Boc | Trifluoroacetic Acid (TFA) | Yes |

| Mtt/Mmt | Dilute TFA / Acetic Acid/TFE/DCM | Yes |

| Dde/ivDde | Hydrazine / Hydroxylamine HCl & Imidazole | Yes |

Solution-Phase Synthesis Approaches for Complex Peptidic Constructs Containing Fmoc-Lys(Hexanoyl)

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex, protected peptide fragments that can be later joined together in a convergent approach. google.comgoogle.com

In a solution-phase synthesis involving Fmoc-Lys(Hexanoyl), the peptide is built up step-by-step in a suitable organic solvent. After each coupling and deprotection step, the product must be isolated and purified, which can be more labor-intensive than the simple filtration and washing steps of SPPS. google.com However, this approach allows for the characterization of intermediates at each stage, which can be advantageous for complex syntheses.

A convergent strategy might involve the synthesis of several peptide fragments, some containing Fmoc-Lys(Hexanoyl), using either SPPS or solution-phase methods. These protected fragments are then coupled together in solution to form the final, larger peptide. This can be more efficient than a linear, stepwise synthesis for very long peptides.

Chemoenzymatic and Biocatalytic Routes for the Production of Hexanoylated Peptides and Proteins

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to purely chemical synthesis for producing acylated peptides and proteins. nih.govresearchgate.net These approaches leverage the specificity of enzymes to catalyze reactions under mild conditions, often without the need for extensive protecting group strategies. nih.gov

Enzymatic Ligation: One chemoenzymatic strategy involves the synthesis of a peptide fragment containing Lys(Hexanoyl) using chemical methods, which is then ligated to another peptide or protein fragment using an enzyme. Sortase A, for example, is an enzyme that can be used to ligate peptides in a site-specific manner. rsc.org

Directed Acylation: Another approach involves the use of enzymes that can directly acylate lysine residues on a pre-synthesized peptide or a recombinantly expressed protein. While the natural enzymatic machinery for hexanoylation is a subject of ongoing research, engineered enzymes or those with broad substrate specificity could potentially be used for this purpose. For instance, some histone acetyltransferases (HATs) have been shown to utilize acyl-CoA donors other than acetyl-CoA, suggesting the possibility of enzymatic hexanoylation. The development of P450 catalysts for C-H functionalization also opens avenues for late-stage modification of complex molecules. rochester.edu

These biocatalytic methods hold promise for the efficient and sustainable production of hexanoylated bioconjugates, although they are often specific to the particular enzyme and substrate system and may require significant development for a given target molecule.

Fmoc Lys Hexanoyl As a Building Block in Advanced Biomolecular Engineering and Chemical Biology

Applications in Post-Translational Modification Mimicry and Functional Studies

Post-translational modifications (PTMs) of proteins, such as acetylation, are fundamental to regulating cellular processes. Lysine (B10760008) acetylation, in particular, neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, for instance between histones and DNA, leading to a more accessible chromatin structure permissive for gene expression. embopress.orgnih.gov To study the functional consequences of such modifications, researchers often use mimics. Glutamine is frequently used to mimic acetylated lysine due to its similar size and neutral charge. researchgate.netnih.gov This substitution has been shown to functionally replicate the effects of acetylation in various contexts, including preventing the binding of proteins like Sir3p to histones and overcoming the effects of deacetylase overexpression. nih.gov

While glutamine serves as an effective mimic, the use of Fmoc-Lys(Hexanoyl)-OH allows for the introduction of a different type of acyl group. The longer hydrocarbon chain of hexanoylation compared to acetylation, while still neutralizing the lysine charge, introduces increased lipophilicity and steric bulk. This can be used to probe the specific requirements of "reader" proteins, such as bromodomain-containing factors, which recognize and bind to acetylated lysines to enact downstream effects. embopress.org By comparing the functional outcomes of peptides containing Lys(acetyl) versus Lys(hexanoyl), researchers can dissect the relative importance of charge neutralization versus the specific acyl chain structure for a given biological interaction. For example, studies on histone H3 at lysine 64 (H3K64) have shown that mimicking constitutive acetylation at this site can promote transcription, highlighting how a single modification can impact nucleosome stability and gene expression. elifesciences.org Using hexanoyl mimics in similar systems could reveal whether the bulkier acyl group enhances or diminishes this effect, providing insight into the binding pocket constraints of the interacting regulatory proteins.

Lysine acylation is a widespread and dynamic PTM that extends far beyond simple acetylation, encompassing modifications with various acyl groups including propionyl, butyryl, and succinyl groups. researchgate.net These modifications are critically involved in regulating the activity, localization, and stability of thousands of proteins, both histones and non-histone proteins, in eukaryotes and bacteria. choudharylab.orgasm.orgosti.gov Lysine acylation can directly switch off enzyme activity by blocking catalytic sites, suggesting it is an ancient and conserved mechanism for controlling central metabolic pathways like glycolysis and the TCA cycle. asm.orgosti.gov

The levels of these modifications are dynamically controlled by the interplay of enzymes that add (acyltransferases) and remove (deacylases) the acyl groups. nih.gov Fmoc-Lys(Hexanoyl) is instrumental in synthesizing peptide substrates to study the kinetics and specificity of these enzymes, particularly lysine deacetylases (KDACs), which can often remove a range of acyl groups. researchgate.net By creating peptides with a hexanoylated lysine, researchers can investigate whether specific KDACs, such as sirtuins, can recognize and remove this longer-chain acylation. This is crucial for understanding the regulatory landscape, as the balance between different acylation types, rather than their static presence, may dictate cellular outcomes. embopress.org For instance, fluctuations in mitochondrial acetyl-CoA levels directly correlate with the extent of non-enzymatic protein acetylation in that organelle, a process suppressed by the deacetylase SIRT3. choudharylab.org Using hexanoylated substrates can help determine if similar dynamics exist for other acyl-CoA metabolites and their corresponding lysine modifications.

Utility of Hexanoylation as an Acetylation Mimic in Histone and Non-Histone Protein Research

Bioconjugation and Site-Specific Labeling Strategies Employing Fmoc-Lys(Hexanoyl)

Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern chemical biology, enabling the creation of sophisticated tools for research and therapy. bionordika.no Site-specific modification is crucial to ensure that the function of the biomolecule is not disrupted. bionordika.no Lysine residues are common targets for labeling due to their reactive primary amine. bionordika.no The use of pre-modified building blocks like Fmoc-Lys(Hexanoyl) in SPPS provides ultimate control over the location of the modification.

Chemical probes are essential for studying biological systems, allowing for the detection and manipulation of specific molecules like enzymes or receptors. ljmu.ac.uklstmed.ac.ukrsc.org The hexanoyl moiety of Fmoc-Lys(Hexanoyl) can be used as a recognition element or as a stable linker within a larger probe structure. For example, in quorum sensing research, acyl chains of at least six carbons are often required for biological activity in N-acyl-homoserine lactone (AHL) autoinducers. nih.gov Probes designed to study the bacterial enzymes involved in these pathways could incorporate a hexanoyl group to mimic the natural substrate.

Furthermore, the hexanoyl group can be part of a larger chemical probe designed for activity-based protein profiling (ABPP) or photoaffinity labeling. mdpi.com In this approach, a peptide containing Lys(Hexanoyl) could be further elaborated with a reactive "warhead" and a reporter tag. The hexanoyl group can contribute to the binding affinity and specificity of the probe for its protein target. The synthesis often involves multi-step processes where a core scaffold is functionalized with different chemical moieties, including photoreactive groups and terminal alkynes for click chemistry, to create versatile probes for target identification. lstmed.ac.ukrsc.org

For instance, a common strategy for creating fluorescently quenched peptide substrates for protease assays involves incorporating a fluorophore and a quencher at different positions in the peptide. sigmaaldrich.com This is often achieved using derivatives like Fmoc-Lys(Mca)-OH (for the fluorophore) and Fmoc-Lys(Dnp)-OH (for the quencher). sigmaaldrich.com Similarly, a hexanoyl group could be incorporated into such a peptide to modulate its interaction with the target protease, for example, by increasing its lipophilicity to enhance membrane association. The synthesis of such complex peptides relies on the orthogonal protection strategies afforded by Fmoc chemistry, where different protecting groups can be removed selectively without affecting others. sigmaaldrich-jp.com

Design and Synthesis of Chemical Probes and Biosensors Utilizing Hexanoyl Moieties

Engineering Peptidic and Proteinaceous Constructs with Modified Properties

Incorporating modified amino acids like Fmoc-Lys(Hexanoyl) into peptides can intentionally alter their physicochemical properties. iris-biotech.dethermofisher.com The addition of the six-carbon aliphatic chain of the hexanoyl group significantly increases the lipophilicity of the lysine side chain. iris-biotech.dechemimpex.com This modification can be strategically employed to enhance the interaction of peptides with cell membranes or to improve their passage across biological barriers.

Furthermore, the introduction of bulky or hydrophobic groups can influence peptide secondary structure and self-assembly. The fluorenyl group of the Fmoc protecting group itself is known to drive peptide aggregation and gelation. mdpi.com While the Fmoc group is removed from the final peptide, the principle holds that acyl chains can also impact these properties. By positioning hexanoylated lysines at specific points within a peptide sequence, it is possible to promote or disrupt helical structures, influence the formation of beta-sheets, or drive the self-assembly of peptides into higher-order structures like nanofibers or hydrogels. researchgate.net This allows for the rational design of peptide-based biomaterials with tailored rigidity, stability, and biological activity, suitable for applications in tissue engineering and drug delivery. mdpi.com

Rational Design of Peptidomimetics and Conformationally Constrained Peptides

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery and biomaterial science. mdpi.com These engineered molecules often exhibit enhanced stability, bioavailability, and receptor specificity compared to their natural counterparts. mdpi.com A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation. google.comnih.gov

Fmoc-Lys(Hexanoyl)-OH serves as a valuable building block in this context. iris-biotech.de The incorporation of this lipoamino acid into a peptide sequence introduces a hexanoyl group, a six-carbon acyl chain, onto the side chain of a lysine residue. iris-biotech.de This modification imparts several key properties:

Increased Lipophilicity: The hexanoyl chain significantly increases the lipophilicity of the resulting peptide. iris-biotech.de This can be strategically employed to enhance membrane permeability or to promote specific interactions with hydrophobic pockets in target proteins.

Conformational Influence: The flexible hexanoyl chain can influence the local conformation of the peptide backbone. While not a rigid constraint, its steric bulk and hydrophobic nature can favor certain secondary structures, such as turns or helical motifs, which are often crucial for biological activity. google.comnih.gov The strategic placement of Fmoc-Lys(Hexanoyl) can therefore guide the peptide into a desired three-dimensional shape.

The synthesis of these modified peptides is typically carried out using solid-phase peptide synthesis (SPPS), where the Fmoc protecting group on the alpha-amino group allows for the stepwise addition of amino acids. wikipedia.org The hexanoyl group on the lysine side chain remains intact throughout the synthesis.

Protein Surface Modification and Functionalization via Site-Specific Hexanoyl Conjugation

The ability to selectively modify the surface of proteins is a powerful tool in chemical biology, enabling the introduction of new functionalities for therapeutic and diagnostic applications. nih.govnih.govescholarship.org Site-specific conjugation, which targets a particular amino acid residue, is highly desirable as it yields a homogeneous product with preserved protein function. nih.govescholarship.org

While direct enzymatic or chemical methods for attaching a hexanoyl group to a specific lysine on a protein surface are complex, Fmoc-Lys(Hexanoyl) can be incorporated during protein synthesis using unnatural amino acid incorporation techniques. nih.gov This allows for the precise placement of the hexanoyl moiety at a predetermined site on the protein's surface.

The benefits of site-specific hexanoylation include:

Targeted Drug Delivery: The hexanoyl group can act as a lipid anchor, facilitating the association of the modified protein with cell membranes or lipid-based drug delivery vehicles. mdpi.com

Enhanced Protein-Protein Interactions: The introduction of a hydrophobic hexanoyl chain can mediate or enhance interactions with other proteins that have complementary hydrophobic surfaces.

Improved Pharmacokinetics: Lipidation of proteins is a known strategy to improve their pharmacokinetic profiles by increasing their half-life in circulation through binding to serum albumin.

The table below summarizes the potential effects of incorporating Fmoc-Lys(Hexanoyl) into peptides and proteins.

| Feature | Impact on Peptidomimetics | Impact on Protein Functionalization |

| Increased Lipophilicity | Enhances membrane permeability and interaction with hydrophobic targets. | Facilitates membrane association and binding to lipid carriers. |

| Conformational Control | Influences local peptide backbone conformation to favor bioactive structures. | Can modulate local protein structure and influence protein-protein interactions. |

| Site-Specificity | Allows for precise placement of the hydrophobic moiety within the peptide sequence. | Enables the creation of homogeneous protein conjugates with defined properties. |

Role in Advanced Research on Targeted Molecular Delivery Systems (Mechanistic and Design Principles)

The development of effective molecular delivery systems is a critical challenge in medicine, aiming to transport therapeutic agents to specific sites within the body while minimizing off-target effects. mdpi.com Fmoc-amino acid conjugates, including Fmoc-Lys(Hexanoyl), are being extensively investigated for their ability to self-assemble into nanostructures suitable for this purpose. dergipark.org.trnih.gov

Characterization of Self-Assembling Fmoc-Amino Acid Conjugates as Nanocarriers

Fmoc-amino acids possess a unique amphiphilic character, with the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group providing a hydrophobic component and the amino acid portion contributing a hydrophilic head. nih.govbeilstein-journals.org This structure drives their self-assembly in aqueous environments into various nanostructures, such as nanofibers, nanotubes, and vesicles, which can encapsulate and deliver therapeutic molecules. mdpi.comdergipark.org.tr

The self-assembly process is governed by a combination of non-covalent interactions:

π-π Stacking: The aromatic Fmoc groups stack on top of each other, forming the core of the nanostructure. acs.org

Hydrogen Bonding: The amino acid moieties form hydrogen bonds, contributing to the stability and order of the assembly. beilstein-journals.org

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and any additional hydrophobic modifications, such as the hexanoyl chain, drives the aggregation of the molecules to minimize contact with water. acs.org

Fmoc-Lys(Hexanoyl) contributes to this self-assembly process by introducing an additional hydrophobic element. The hexanoyl chain can interdigitate with the Fmoc groups, further stabilizing the hydrophobic core of the resulting nanocarrier. These self-assembled nanostructures have shown potential as carriers for various drugs, protecting them from degradation and facilitating their controlled release. dergipark.org.trnih.gov

Influence of Hexanoyl Chain Hydrophobicity on Amphiphilicity and Supramolecular Assembly Kinetics

Key effects of the hexanoyl chain include:

Modified Critical Aggregation Concentration (CAC): The increased hydrophobicity generally leads to a lower CAC, meaning that self-assembly will occur at lower concentrations of the conjugate.

Altered Nanostructure Morphology: The presence of the flexible hexanoyl chain can influence the packing of the molecules within the self-assembled structure. This can lead to changes in the morphology of the resulting nanocarriers, for instance, favoring the formation of vesicles over nanofibers.

Impact on Assembly Kinetics: The rate at which the supramolecular structures form can be influenced by the hexanoyl chain. ecust.edu.cnresearchgate.net The increased hydrophobic driving force can potentially accelerate the initial aggregation steps. However, the flexibility of the chain might also introduce kinetic traps, leading to the formation of metastable structures before the thermodynamically favored final assembly is reached. ecust.edu.cn

Research in this area often involves comparing the self-assembly behavior of Fmoc-Lys with that of Fmoc-Lys(Hexanoyl) to precisely elucidate the role of the acyl chain. The following table highlights the influence of the hexanoyl chain on the properties of Fmoc-amino acid conjugates.

| Property | Fmoc-Lys | Fmoc-Lys(Hexanoyl) |

| Hydrophobicity | Moderate | High |

| Amphiphilicity | Pronounced | Enhanced |

| Critical Aggregation Concentration | Higher | Lower |

| Self-Assembled Morphology | Typically nanofibers | Can favor vesicles or other morphologies |

| Assembly Kinetics | Dependent on conditions | Potentially faster initial aggregation |

Advanced Analytical and Biophysical Characterization of Fmoc Lys Hexanoyl Modified Biomolecules

High-Resolution Spectrometric Methods for Structural Elucidation and Modified Peptide Mapping

High-resolution spectrometric methods are indispensable for confirming the covalent attachment of the hexanoyl group to the lysine (B10760008) residue and for pinpointing its exact location within a peptide sequence.

Mass spectrometry (MS) is a cornerstone technique for the analysis of post-translational modifications (PTMs), providing precise mass measurements that can confirm the presence of a modification. researchgate.netplos.org The hexanoylation of a lysine residue introduces a specific mass shift of +112.09 Da to the peptide. High-resolution MS can detect this mass change, but tandem mass spectrometry (MS/MS) is required to definitively identify the modified residue. researchgate.netsartorius.com

In a typical bottom-up proteomics workflow, the modified protein is enzymatically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). sartorius.comucsd.edu During MS/MS analysis, peptides are selected and fragmented, producing a spectrum of fragment ions (typically b- and y-ions) that allows for sequence determination. researchgate.net The 112.09 Da mass shift will be observed on fragment ions containing the modified lysine, thereby pinpointing the site of hexanoylation.

Studies on lysine residues modified with aldehydes of similar chain length, such as hexanal, have revealed characteristic fragmentation patterns that are crucial for identification. nih.govcapes.gov.br For instance, mono-hexanoylated lysine residues can generate unique fragment ions under MS/MS conditions. A pseudo-MS³ study on hexanal-modified peptides identified characteristic ions at m/z 168 (monoalkylated lysine immonium ion minus ammonia) and m/z 213 (protonated modified caprolactam). nih.gov Precursor ion scanning for these specific m/z values can be used to selectively detect peptides containing this modification within a complex mixture. nih.gov In contrast, dialkylation of the lysine residue results in a different signature, characterized by the neutral loss of dihexylamine. nih.gov

| Characteristic Ion / Loss | m/z or Neutral Loss (Da) | Modification State | Description | Source(s) |

| Precursor Mass Shift | +112.09 | Mono-hexanoylated | Mass added to a peptide upon hexanoylation of a lysine residue. | Calculated |

| Modified Immonium Ion | m/z 168 | Mono-hexanoylated | Characteristic fragment ion derived from a hexanal-modified lysine residue (immonium-NH₃). | nih.gov |

| Modified Caprolactam Ion | m/z 213 | Mono-hexanoylated | Protonated caprolactam structure formed from the modified lysine side chain during fragmentation. | nih.gov |

| Dihexylamine Loss | 186 | Di-hexanoylated | Characteristic neutral loss observed from peptides containing a dialkylated lysine residue. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of modified peptides in solution. digitellinc.commdpi.comauremn.org.br The introduction of the Fmoc-Lys(Hexanoyl) moiety, with its bulky aromatic Fmoc group and flexible alkyl hexanoyl chain, can significantly influence the peptide's conformation and its interactions with other molecules.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a thorough analysis. digitellinc.com Key 2D NMR experiments like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign proton resonances and measure through-space proton-proton distances (typically <5 Å), respectively. These NOE-derived distance restraints are then used in computational software packages to calculate the solution structure of the peptide. digitellinc.commdpi.com

Furthermore, NMR can probe molecular interactions by monitoring changes in chemical shifts upon the addition of a binding partner (Chemical Shift Perturbation). The large, hydrophobic Fmoc group can act as an intrinsic probe for self-assembly, with changes in its proton chemical shifts indicating its burial within a supramolecular aggregate. researchgate.net Variable temperature NMR experiments can also provide insights into the stability of intramolecular hydrogen bonds, which are key elements of secondary structures like helices and turns. digitellinc.com

| NMR Parameter | Information Derived | Application to Fmoc-Lys(Hexanoyl) Peptides | Source(s) |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local chemical environment, secondary structure. | Assigning resonances and monitoring conformational changes or binding events. | mdpi.com |

| ³J Coupling Constants | Backbone (φ, ψ) and side-chain dihedral angles. | Defining the peptide backbone and side-chain conformation. | mdpi.com |

| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances (<5 Å). | Providing distance restraints for 3D structure calculation. | digitellinc.com |

| Temperature Coefficients | Solvent exposure of amide protons, hydrogen bonding. | Identifying stable intramolecular hydrogen bonds in folded structures. | digitellinc.com |

| Diffusion Ordered Spectroscopy (DOSY) | Hydrodynamic radius, self-aggregation. | Characterizing the size and aggregation state of self-assembled structures. | unimib.it |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Post-Translational Modification Site Identification

Spectroscopic Techniques for Investigating Conformational Dynamics and Interactions

Spectroscopic techniques that are sensitive to molecular structure and environment, such as circular dichroism and fluorescence spectroscopy, are vital for understanding how hexanoylation impacts peptide folding and assembly.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.govunits.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures like α-helices and β-sheets, produces distinct CD signals in the far-UV region (190-250 nm). formulationbio.comamericanpeptidesociety.org

The introduction of a hexanoyl group on a lysine side chain can alter a peptide's conformational equilibrium. nih.gov CD spectroscopy is highly sensitive to such changes and can be used to monitor transitions between folded and unfolded states under various environmental conditions (e.g., temperature, pH, presence of co-solvents). americanpeptidesociety.org For example, an α-helix gives a characteristic spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm, whereas a β-sheet shows a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org A random coil or unstructured peptide typically displays a strong negative band near 200 nm. units.it

| Secondary Structure | Characteristic Far-UV CD Signal(s) | Source(s) |

| α-Helix | Negative peaks at ~222 nm and ~208 nm; Positive peak at ~192 nm. | americanpeptidesociety.org |

| β-Sheet | Negative peak at ~217 nm; Positive peak at ~195 nm. | americanpeptidesociety.org |

| Random Coil | Strong negative peak near 200 nm. | units.it |

| β-Turn | Variable, often weak signals. Type I and II turns have distinct spectra. | units.it |

Fluorescence spectroscopy is an exceptionally sensitive technique for studying molecular interactions and the dynamics of self-assembly. mdpi.com A key feature of the Fmoc-Lys(Hexanoyl) compound is the intrinsic fluorescence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The fluorenyl moiety is an aromatic chromophore that can be used as a built-in fluorescent probe.

The self-assembly of Fmoc-amino acids and peptides is often driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic fluorenyl rings. researchgate.netresearchgate.net As these molecules aggregate, the local environment of the Fmoc group changes, which can be detected as a change in its fluorescence properties (e.g., emission intensity, maximum emission wavelength). For example, the sequestration of the hydrophobic Fmoc group into the core of a self-assembled nanostructure, such as a hydrogel fiber, often leads to an enhancement of fluorescence intensity and a blue shift in the emission spectrum, reflecting the transition to a more non-polar environment. researchgate.net This allows for real-time monitoring of aggregation kinetics and the characterization of the resulting supramolecular structures. mdpi.com

| Fluorescence Parameter | Phenomenon Studied | Interpretation | Source(s) |

| Fluorescence Intensity | Self-assembly, Binding | An increase often indicates aggregation or shielding of the probe from solvent quenching. | researchgate.net |

| Emission Maximum (λmax) | Probe Environment Polarity | A blue shift (to shorter wavelength) indicates movement to a more hydrophobic environment. | researchgate.net |

| Fluorescence Anisotropy/Polarization | Molecular Tumbling/Size | An increase indicates slower rotation, characteristic of binding or incorporation into a larger assembly. | nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Intermolecular Distance | Can be used to measure distances (1-10 nm) if a suitable acceptor molecule is present. | lifetein.com |

Circular Dichroism (CD) Spectroscopy of Hexanoylated Peptides

Advanced Chromatographic and Electrophoretic Methodologies for Purification and Heterogeneity Assessment

The synthesis of peptides modified with Fmoc-Lys(Hexanoyl) can result in a mixture of the desired product along with impurities such as deletion sequences or incompletely modified peptides. bio-works.com Rigorous purification is therefore essential, followed by analytical assessment of purity and heterogeneity.

Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for both the purification and analysis of synthetic peptides. rsc.orgthermofisher.com Separation is based on hydrophobicity. The presence of both the highly non-polar Fmoc group and the hexanoyl alkyl chain makes Fmoc-Lys(Hexanoyl)-containing peptides significantly more hydrophobic than their unmodified counterparts, leading to much longer retention times on C8 or C18 columns. uow.edu.au This property facilitates excellent separation from less hydrophobic impurities. For preparative work, high-performance flash chromatography (HPFC) is emerging as a faster, high-throughput alternative to traditional preparative HPLC, reducing solvent consumption and time. biotage.com

Ion-exchange chromatography (IEX) offers an orthogonal separation mechanism based on charge. bio-works.com It is particularly useful for removing impurities that have similar hydrophobicity but different net charges, such as certain modified sequences that are difficult to resolve by RP-HPLC alone. bio-works.com

| Technique | Principle of Separation | Application for Fmoc-Lys(Hexanoyl) Peptides | Source(s) |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for purification and purity analysis. High hydrophobicity of the modification enhances separation. | rsc.orgthermofisher.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification step to remove charge-based impurities. | bio-works.com |

| High-Performance Flash Chromatography (HPFC) | Hydrophobicity | Rapid, large-scale preparative purification. | biotage.com |

| SDS-PAGE | Molecular Weight (in denaturing conditions) | Purity assessment and molecular weight estimation. | abcam.comthermofisher.com |

| Native PAGE | Charge, Size, Shape (in native state) | Assessing changes in conformation and aggregation state. | thermofisher.com |

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

| Fmoc-Lys(Hexanoyl)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(hexanoyl)-L-lysine |

| Fmoc-Lys(Dde)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| DIEA / DIPEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| SDS | Sodium dodecyl sulfate |

Computational and Theoretical Investigations of Fmoc Lys Hexanoyl in Biomolecular Systems

Molecular Dynamics Simulations and Conformational Analysis of Hexanoylated Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movement of atoms and molecules over time. nih.gov For peptides containing Fmoc-Lys(Hexanoyl), MD simulations can reveal how the hexanoyl chain affects the peptide's conformational landscape, flexibility, and interactions with its environment, such as a solvent or a lipid membrane. nih.gov

The process begins with the creation of an atomic-level model of the peptide within a simulated environment, typically a box of water molecules. The interactions between atoms are described by a 'force field,' a set of equations and parameters that approximate the potential energy of the system. The simulation algorithm then calculates the net force on each atom and uses Newton's laws of motion to predict the atoms' positions and velocities over a series of very small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior. nih.govnih.gov

Detailed Research Findings:

While specific MD studies focusing exclusively on Fmoc-Lys(Hexanoyl) are not extensively documented in publicly available literature, extensive research on peptides with acetylated lysine (B10760008) provides a foundational understanding. nih.govaip.org Lysine acetylation, a shorter-chain acylation, neutralizes the positive charge of the lysine side chain's ε-amino group. acs.org This charge neutralization significantly alters local electrostatic interactions and can disrupt or form new hydrogen bonds with surrounding water molecules or other residues. nih.govaip.org

Extrapolating from these findings, the hexanoyl group in Fmoc-Lys(Hexanoyl) would also neutralize the lysine's positive charge. Furthermore, the longer six-carbon alkyl chain introduces a significant hydrophobic character. MD simulations would be expected to show this hydrophobic chain influencing the peptide's folding and conformational preferences. In aqueous solutions, the hexanoyl group would likely favor conformations that shield it from water, potentially by burying it within the peptide's structure or by promoting aggregation with other hydrophobic moieties. nih.gov Conformational analysis of the simulation trajectories, by measuring properties like dihedral angles and root-mean-square deviation (RMSD), can quantify these structural preferences and identify the most stable conformations adopted by the hexanoylated peptide. uzh.ch

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptide Systems

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters and functions used to calculate the potential energy of the system. Defines interactions between atoms. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Explicit representation of solvent molecules, typically water, surrounding the peptide. | TIP3P, SPC/E |

| Ensemble | The statistical ensemble defining the thermodynamic state of the system (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Temperature | The temperature at which the simulation is run, controlled by a thermostat. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run, controlled by a barostat. | 1 bar (atmospheric pressure) |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation, which determines the extent of conformational sampling. | Nanoseconds (ns) to Microseconds (µs) |

| Boundary Conditions | Conditions applied to the simulation box to mimic an infinite system and avoid edge effects. | Periodic Boundary Conditions (PBC) |

Quantum Chemical Calculations for Understanding Electronic Structures and Reactivity Profiles

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. rsc.orgrsdjournal.org These methods can be used to understand how the hexanoyl modification alters the charge distribution, orbital energies, and chemical reactivity of the lysine side chain. Techniques like Density Functional Theory (DFT) are particularly well-suited for studying molecular systems of this size. rsdjournal.org

Detailed Research Findings:

QC calculations performed on acetylated lysine have shown that acylation leads to a significant redistribution of electronic density. aip.org The positive charge of the protonated amine is neutralized, and the electronegative oxygen atom of the introduced carbonyl group becomes a site of negative partial charge. This alters the electrostatic potential surface of the entire side chain. nih.gov

For Fmoc-Lys(Hexanoyl), similar effects are expected. The key findings from QC calculations would involve:

Charge Distribution: The hexanoyl group's carbonyl oxygen would be a region of high electron density, making it a potential hydrogen bond acceptor. The rest of the alkyl chain would be electronically neutral and non-polar.

Reactivity: The neutralization of the ε-amino group makes it no longer nucleophilic. The primary site of reactivity on the side chain shifts to the carbonyl group. This has profound implications for how the modified residue interacts with enzymes and other proteins.

Bonding and Energetics: QC methods can calculate the energies of different conformations (rotational isomers) of the hexanoyl chain, helping to identify the lowest-energy structures that are most likely to be populated. nih.gov They can also analyze the nature of the chemical bonds within the modified side chain. rsc.org

Table 2: Comparison of Predicted Electronic and Chemical Properties of Lysine vs. Hexanoylated Lysine

| Property | Unmodified L-Lysine Side Chain | N-ε-Hexanoyl-L-Lysine Side Chain |

|---|---|---|

| Terminal Group | Primary Amine (-NH2) | Amide (-NH-CO-(CH2)4CH3) |

| Charge at pH 7.4 | +1 (as -NH3+) nih.gov | 0 (Neutral) acs.org |

| pKa of Side Chain | ~10.5 nih.gov | Not Applicable (Amide is non-basic) |

| Dominant Character | Hydrophilic, Positively Charged | Amphipathic (Polar amide head, non-polar alkyl tail) |

| H-Bonding Potential | Donor | Donor (N-H) and Acceptor (C=O) |

| Primary Interaction Type | Electrostatic (ionic bonds, salt bridges) | Hydrophobic, van der Waals, H-bonding |

In Silico Modeling of Ligand-Protein Interactions and Biological Recognition Mechanisms

In silico modeling techniques, such as molecular docking and protein-protein interaction analysis, are used to predict and analyze how a ligand like a hexanoylated peptide binds to a target protein. mdpi.comnih.gov These methods are crucial for understanding the molecular basis of biological recognition and for designing new molecules with specific binding properties. mdpi.com

The process of molecular docking involves computationally placing a ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity. researchgate.net This allows researchers to identify the most likely binding mode and the key interactions that stabilize the complex.

Detailed Research Findings:

A primary mechanism for the biological recognition of acylated lysine involves specialized protein modules known as "reader domains," the most prominent of which are bromodomains (BRDs). acs.org Structural and computational studies have shown that BRDs contain a conserved hydrophobic pocket that specifically recognizes and binds acetyl-lysine residues. acs.org The binding is typically stabilized by a hydrogen bond between a conserved asparagine residue in the BRD and the carbonyl oxygen of the acetyl group, as well as by van der Waals interactions with the acetyl methyl group. acs.org

For a hexanoylated lysine, in silico modeling can predict how the longer, more hydrophobic chain would be accommodated by such reader domains.

Binding Specificity: Docking studies could reveal whether the larger hexanoyl group can fit into the binding pockets of known acetyl-lysine readers or if it would preferentially bind to other proteins with larger, more accommodating hydrophobic pockets. The increased hydrophobicity could lead to stronger binding affinity if the pocket is a good steric match.

Interaction Analysis: Modeling can detail the specific intermolecular forces at play. The hexanoyl chain would engage in more extensive van der Waals and hydrophobic interactions within the binding site compared to an acetyl group. researchgate.net These interactions are critical for the stability and specificity of the ligand-protein complex.

Conformational Changes: Simulations can also show whether the binding of a hexanoylated peptide induces conformational changes in the target protein, a phenomenon known as "induced fit," which can be critical for biological function. unimib.it

By using in silico models, scientists can generate testable hypotheses about the biological partners and functions of peptides containing Fmoc-Lys(Hexanoyl), guiding further experimental validation. mdpi.com

Table 3: Intermolecular Interactions Analyzed in Ligand-Protein Docking Studies

| Interaction Type | Description | Relevance to Hexanoylated Lysine |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Crucial for recognizing the amide N-H and C=O groups. |

| Hydrophobic Interactions | The tendency of non-polar groups to associate in an aqueous environment to minimize contact with water. | A primary driving force for the binding of the hexanoyl chain. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between fluctuating dipoles in non-polar molecules. | Numerous contacts between the hexanoyl chain and non-polar residues in a binding pocket contribute significantly to affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | While the side chain is neutral, interactions involving the polar amide group and other polar/charged residues are important. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings (e.g., the Fmoc group and aromatic protein residues). | The Fmoc protecting group can engage in pi-stacking with Phe, Tyr, or Trp residues in a binding site. |

Emerging Research Avenues and Future Perspectives for Fmoc Lys Hexanoyl

Development of Next-Generation Chemical Tools and Reagents Based on Fmoc-Lys(Hexanoyl)

The inherent properties of Fmoc-Lys(Hexanoyl) make it an excellent scaffold for creating sophisticated chemical tools to investigate the biological roles of lysine (B10760008) hexanoylation. The hexanoyl group serves as a mimic of a specific type of lysine acylation, a PTM implicated in various cellular processes. The Fmoc group, which is readily removable under basic conditions, allows for site-specific incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).

Researchers are leveraging these features to design and synthesize peptide-based probes. These probes can be used to study the "readers," "writers," and "erasers" of lysine hexanoylation—the proteins that recognize, install, and remove this modification. By incorporating Fmoc-Lys(Hexanoyl) into a peptide sequence that mimics a known protein substrate, scientists can create tools for enzyme assays, binding studies, and inhibitor screening.

Future developments in this area focus on creating more complex and functionalized reagents. This includes the development of probes containing additional reporter tags, such as fluorophores or biotin, to facilitate detection and isolation of interacting proteins. For instance, the lysine side chain could be modified with moieties that allow for photo-crosslinking, enabling the capture of transient protein-protein interactions.

Furthermore, Fmoc-Lys(Hexanoyl) is a component in the synthesis of more complex molecules and libraries. It can be used alongside other modified amino acids to create peptides with multiple PTMs, allowing for the study of crosstalk between different modifications. The development of diverse chemical reagents based on this compound is crucial for a deeper understanding of the lysine acylation landscape. google.com

Exploration of Fmoc-Lys(Hexanoyl) in Novel Biomaterials and Nanoengineering Applications

The application of Fmoc-protected amino acids in the field of self-assembling nanomaterials is a growing area of research. The amphiphilic nature of these molecules, with a hydrophobic Fmoc group and a hydrophilic amino acid, allows them to spontaneously form ordered structures like nanofibers, hydrogels, and vesicles in aqueous solutions. Fmoc-Lys(Hexanoyl) introduces an additional hydrophobic acyl chain, which can significantly influence these self-assembly properties.

The hexanoyl group on the lysine side chain can alter the packing and intermolecular interactions within the self-assembled structures. This can lead to the formation of biomaterials with unique mechanical properties, such as increased stiffness or altered gelation kinetics. These hydrogels have potential applications in three-dimensional cell culture, tissue engineering, and drug delivery systems. The biocompatibility of peptide-based materials makes them particularly attractive for these biomedical uses.

In nanoengineering, the precise control over self-assembly offered by modified amino acids like Fmoc-Lys(Hexanoyl) is highly valuable. Researchers can design and create nanostructures with specific functionalities. For example, the lysine's primary amine could be used for post-assembly modification, allowing for the attachment of bioactive molecules or targeting ligands to the surface of the nanostructure. This opens up possibilities for creating sophisticated drug delivery vehicles or scaffolds for regenerative medicine.

Future research will likely focus on creating multi-component systems where Fmoc-Lys(Hexanoyl) is combined with other Fmoc-amino acids to generate complex, hierarchical structures with tailored properties. Understanding how the interplay of different side chains affects the final nanostructure is a key challenge that will unlock the full potential of these building blocks in materials science.

Integration with Advanced Orthogonal Chemical Biology Technologies

The true power of Fmoc-Lys(Hexanoyl) as a research tool is amplified when combined with orthogonal chemical biology techniques. Orthogonal systems allow for specific chemical reactions to be performed in the presence of complex biological mixtures without interfering with native cellular processes. The structure of Fmoc-Lys(Hexanoyl) is well-suited for integration with these technologies.

One major area of application is its use in conjunction with bioorthogonal ligation chemistries, such as "click chemistry." While the hexanoyl group mimics a natural PTM, the peptide containing it can be further modified to include a bioorthogonal handle, like an azide (B81097) or an alkyne. This allows for the specific attachment of reporter molecules, imaging agents, or drug payloads in a cellular or even in vivo context. For example, a synthetic peptide containing Lys(Hexanoyl) and a clickable handle could be used to profile the activity of deacylase enzymes in living cells.

Another advanced approach involves the use of photocleavable or photocaged groups. By modifying Fmoc-Lys(Hexanoyl) or the peptide it is part of with such a group, researchers can control the activity or release of the peptide with spatial and temporal precision using light. This enables the study of dynamic cellular processes with a high degree of control.

The table below illustrates potential integrations of Fmoc-Lys(Hexanoyl) with orthogonal chemistry tools:

| Orthogonal Technology | Potential Application with Fmoc-Lys(Hexanoyl) | Research Goal |

| Click Chemistry (e.g., CuAAC, SPAAC) | Incorporation of an azide or alkyne into a Lys(Hexanoyl)-containing peptide. | In situ labeling of binding partners; visualization of peptide localization. |

| Photo-crosslinking | Addition of a diazirine or benzophenone (B1666685) moiety to the peptide backbone or a nearby residue. | Covalent capture of transiently interacting proteins (readers, erasers). |

| Photocaging | Masking a functional group on the Lys(Hexanoyl) peptide with a light-removable group. | Spatiotemporal control over the peptide's biological activity. |

| Intein-mediated Protein Ligation | Splicing a synthetic peptide containing Lys(Hexanoyl) into a larger recombinant protein. | Generation of semi-synthetic proteins with site-specific hexanoylation. |

Future work will focus on combining multiple orthogonal strategies to create highly sophisticated, multi-functional molecular tools for dissecting complex biological systems.

Expanding the Scope of Lysine Acylation Mimicry for Broader Biological and Biotechnological Applications

While the primary utility of Fmoc-Lys(Hexanoyl) has been to mimic a specific medium-chain fatty acylation, the principles behind its use can be expanded to a much wider range of applications. Lysine acylation is a diverse class of PTMs, with acyl groups of varying chain lengths and structures (e.g., propionylation, butyrylation, succinylation, myristoylation). Fmoc-Lys(Hexanoyl) serves as a template for the synthesis and application of a broader library of Fmoc-Lys(Acyl) derivatives.

By synthesizing a panel of these reagents with different acyl chains, researchers can systematically investigate how acyl chain length and structure influence the binding and activity of reader and eraser proteins. This can provide fundamental insights into the molecular grammar of PTMs and how cells achieve specificity in signaling pathways. Such a library of modified amino acids would be invaluable for proteomics, drug discovery, and diagnostics.

In biotechnology, peptides and proteins engineered with specific acylations could have enhanced properties. For example, acylation can increase the hydrophobicity of a peptide, potentially improving its membrane permeability or stability. This could be exploited to develop more effective peptide-based therapeutics. Furthermore, enzymes with modified lysine residues might exhibit altered catalytic activity, substrate specificity, or stability in non-natural environments, making them more suitable for industrial biocatalysis.

The future in this domain involves moving beyond simple mimicry to engineering novel functions. This includes creating synthetic proteins with unnatural acylations that confer new binding properties or catalytic activities. As our ability to synthesize and incorporate these modified building blocks improves, so too will the scope of their application in creating novel proteins and biomaterials with programmed functions.

Q & A

Basic: What are the critical considerations for synthesizing Fmoc-Lys(Hexanoyl) with high purity?

Methodological Answer:

Synthesis of Fmoc-Lys(Hexanoyl) relies on orthogonal protection strategies commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

- ε-side-chain modification : Introduce the hexanoyl group via acylation of the lysine ε-amine using hexanoic acid derivatives (e.g., activated esters or carbodiimide coupling) under mild conditions (pH 7–8) to avoid premature Fmoc deprotection .

- pH control : Maintain reaction pH >7 to prevent protonation of the ε-amine, which reduces reactivity. Excess base (e.g., NaHCO₃) is avoided to limit Fmoc cleavage .

- Purification : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Purity (>98%) is confirmed by analytical HPLC and mass spectrometry .

Basic: How do researchers optimize solubility for Fmoc-Lys(Hexanoyl) in experimental workflows?

Methodological Answer:

Solubility challenges arise due to the hydrophobic hexanoyl group. Strategies include:

- Solvent selection : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) with 0.1% TFA to enhance protonation of the α-amine.

- Dilution protocols : Prepare stock solutions at lower concentrations (e.g., 10 mM in DMSO) and dilute into aqueous buffers gradually to prevent aggregation .

- Surfactants : Add low concentrations of non-ionic surfactants (e.g., Tween-20) to stabilize hydrophobic interactions during peptide elongation .

Advanced: How can researchers resolve contradictions in kinetic data during Fmoc-Lys(Hexanoyl) incorporation into peptide chains?

Methodological Answer:

Conflicting kinetic data often stem from side reactions or incomplete coupling:

- Diagnostic tests : Perform Kaiser tests to detect free amines post-coupling. Persistent positive results indicate incomplete acylation, requiring extended reaction times or double coupling .

- Competing side reactions : Monitor for ε-hexanoyl group migration using MALDI-TOF MS. If detected, optimize coupling reagents (e.g., HATU over HBTU) to improve regioselectivity .

- Temperature effects : Conduct kinetic studies at 25°C vs. 40°C to assess activation energy differences. Higher temperatures may accelerate undesired side-chain modifications .

Advanced: What experimental designs are recommended for studying Fmoc-Lys(Hexanoyl)’s role in peptide self-assembly?

Methodological Answer:

To investigate self-assembly into nanostructures (e.g., hydrogels):

- Environmental control : Adjust pH (5.5–7.4) and ionic strength to modulate electrostatic/hydrophobic interactions. Use circular dichroism (CD) to track secondary structure formation (e.g., β-sheets) .

- Concentration gradients : Prepare serial dilutions (0.1–5% w/v) in PBS and analyze via transmission electron microscopy (TEM) to correlate concentration with fiber morphology .

- Mechanical testing : Characterize hydrogel stiffness using rheometry under oscillatory shear stress. Compare with Fmoc-Lys derivatives lacking the hexanoyl group to isolate its contribution .

Advanced: How can orthogonal deprotection strategies be applied to Fmoc-Lys(Hexanoyl) in complex peptide architectures?

Methodological Answer:

Orthogonal deprotection is critical for multi-functionalized peptides:

- Hexanoyl stability : The hexanoyl group is stable under acidic (TFA) and basic (piperidine) conditions used for Fmoc removal. This allows sequential incorporation of other modified residues (e.g., Fmoc-Lys(Alloc)-OH) .

- Selective cleavage : Use Pd(PPh₃)₄/CH₂Cl₂/AcOH/NMM to remove Alloc groups while retaining hexanoyl modifications, enabling post-assembly functionalization (e.g., fluorophore conjugation) .

- Validation : Confirm integrity via LC-MS after each deprotection step. Detect side reactions (e.g., ester hydrolysis) early to adjust reaction conditions .

Basic: What analytical techniques are essential for characterizing Fmoc-Lys(Hexanoyl) post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (260 nm for Fmoc, 220 nm for peptide bonds) to assess purity. Retention time shifts indicate hydrophobic interactions from the hexanoyl group .

- NMR spectroscopy : ¹H NMR in DMSO-d₆ resolves Fmoc (δ 7.2–7.8 ppm) and hexanoyl (δ 1.2–1.6 ppm) protons. 2D COSY confirms connectivity .

- Mass spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (expected: [M+H]+ = 452.5 g/mol + Lys backbone modifications) .

Advanced: How does Fmoc-Lys(Hexanoyl) influence peptide stability under physiological conditions?

Methodological Answer:

- Protease resistance : The hexanoyl group sterically hinders protease access to lysine’s ε-amine, reducing cleavage rates. Validate via incubation with trypsin/chymotrypsin and SDS-PAGE analysis .

- Serum stability : Incubate peptides in fetal bovine serum (37°C, 24 hrs) and quantify intact peptide via LC-MS. Compare half-life with unmodified lysine analogs .

- pH-dependent aggregation : Monitor turbidity (OD600) in buffers ranging from pH 4–9 to identify conditions favoring stable colloidal dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.